molecular formula C8H10O2 B1213519 1,2-Benzenedimethanol CAS No. 612-14-6

1,2-Benzenedimethanol

Cat. No. B1213519
Key on ui cas rn: 612-14-6
M. Wt: 138.16 g/mol
InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of 1,2-benzenedimethanol (1.38 g, 10 mmol) in DMF (10 mL) cooled in an ice bath is added NaH (400 mg, 60% in mineral oil, 10 mmol) in portions. The mixture is stirred at 0° C. for 15 min then at RT for 30 min. To this is added iodomethane (1.45 g, 10.2 mmol) dropwise and the mixture is stirred at RT for 1 h. Ice, EtOAc and water is added and the mixture is acidified with 1N HCl. The organic phase is washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue purified by column chromatography using a gradient of 0-100% EtOAc/hexane as eluent to give the title compound.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][OH:10])[C:2]([CH2:7][OH:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[H-].[Na+].I[CH3:14].Cl>CN(C=O)C.O.CCOC(C)=O>[CH3:14][O:8][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH2:9][OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C=1(C(=CC=CC1)CO)CO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic phase is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCC1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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